(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride
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Overview
Description
(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride is an organic compound with the chemical formula C7H5F2NO4S. It is a member of the sulfonyl fluoride family and is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanesulfonyl fluoride group.
Scientific Research Applications
(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated nitrobenzene derivative. One common method is the reaction of 2-fluoro-5-nitrobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by forming a stable sulfonyl-enzyme complex, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
(2-Fluoro-5-nitrophenyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
(2-Fluoro-5-nitrophenyl)methanesulfonate: Contains a sulfonate ester group instead of a sulfonyl fluoride group.
Uniqueness
(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with the highly reactive sulfonyl fluoride group.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYSGQEVHVYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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